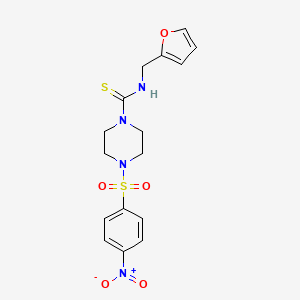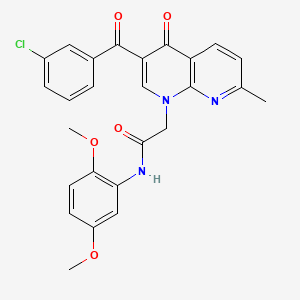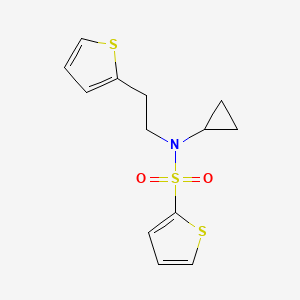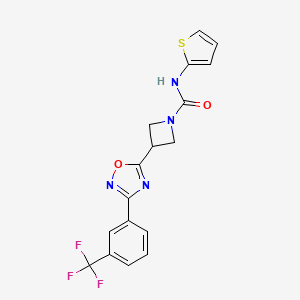![molecular formula C10H13N3O2 B2361987 3-イソプロピル-6-メチル-1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオン CAS No. 1443978-25-3](/img/structure/B2361987.png)
3-イソプロピル-6-メチル-1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the use of microwave techniques . For example, one study involved the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of synthesized pyrrolo[2,3-d]pyrimidine derivatives is often characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学的研究の応用
がん治療のためのCDK2阻害
この化合物は、細胞周期の調節に重要な役割を果たすタンパク質キナーゼであるCDK2の潜在的な阻害剤であることが判明しました . CDK2阻害は、腫瘍細胞を選択的に標的とするがん治療の有望な標的です . この化合物は、それぞれIC 50範囲(45~97 nM)および(6~99 nM)で、MCF-7およびHCT-116に対して優れた細胞毒性を示しました .
抗増殖活性
この化合物は、有意な抗増殖活性を示しました。 これは、3つの試験された細胞株の増殖を有意に阻害しました . これは、さまざまな種類のがんの治療における潜在的な治療薬として使用できることを示唆しています .
酵素阻害活性
この化合物は、CDK2/サイクリンA2に対して有意な酵素阻害活性を示しました . これは、CDK2/サイクリンA2の過剰発現に関連する疾患の治療における潜在的な治療薬として使用できることを示唆しています .
神経毒性
この化合物は、神経毒性の可能性について研究されています . これは、行動パラメータ、遊泳能力と関連して、仔魚の脳におけるAchE活性とMDAレベルに影響を与えることがわかりました .
抗酸化活性
この化合物は、抗酸化活性を示しました . これは、酸化ストレスに関連する疾患の治療における潜在的な治療薬として使用できることを示唆しています .
抗炎症活性
この化合物は、抗炎症活性を示しました . これは、炎症に関連する疾患の治療における潜在的な治療薬として使用できることを示唆しています .
作用機序
Target of Action
Pyrimidine derivatives, which include this compound, are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and antibacterial activities .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation, viral replication, and bacterial growth .
Pharmacokinetics
Some pyrimidine derivatives have been reported to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .
将来の方向性
Research in the field of pyrimidine derivatives is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
生化学分析
Biochemical Properties
It has been suggested that it may interact with enzymes, proteins, and other biomolecules . These interactions could potentially influence various biochemical reactions and pathways .
Cellular Effects
3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been shown to have cytotoxic activities against certain cell lines . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione vary with different dosages in animal models . It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
6-methyl-3-propan-2-yl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-5(2)13-9(14)8-7(12-10(13)15)4-6(3)11-8/h4-5,11H,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKPHVFGWCPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=O)N2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2361904.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)


![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
![tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2361909.png)


![1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)

![3-{[2-(2-Methoxyphenyl)-4-oxo-1-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}azetidin-3-yl]oxy}benzonitrile](/img/structure/B2361926.png)

